![molecular formula C20H20N6 B2931159 2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine CAS No. 2380194-20-5](/img/structure/B2931159.png)
2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine
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Description
The compound “2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine” is a complex organic molecule that contains several heterocyclic moieties, including benzimidazole and imidazole . These moieties are known to possess a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions of imidazole-containing compounds are diverse due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Future Directions
properties
IUPAC Name |
2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-24-19-16(6-4-10-21-19)23-20(24)25-11-14(12-25)26-17-7-3-2-5-15(17)22-18(26)13-8-9-13/h2-7,10,13-14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZXLJDWIFLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole |
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